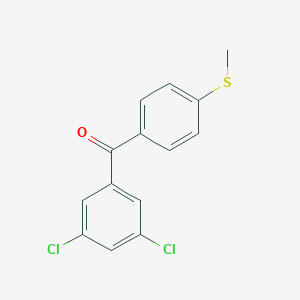
3,5-Dichloro-4'-(thiomethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H10Cl2OS . It has a molecular weight of 297.2 g/mol .
Synthesis Analysis
The synthesis of 3,5-Dichloro-4’-(thiomethyl)benzophenone can be achieved from Thioanisole and 3,5-Dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4’-(thiomethyl)benzophenone is represented by the formula C14H10Cl2OS .科学的研究の応用
Environmental Impacts and Transformation
Transformation in Water Treatment :In the water treatment process, benzophenone compounds like 3,5-Dichloro-4'-(thiomethyl)benzophenone can undergo transformation when exposed to chlorine disinfectant. This transformation leads to the formation of various by-products. The toxicity of these compounds may increase after chlorination, with 3,5-dichloro-4-hydroxy benzophenone being a major transformation product contributing to acute toxicity increase (Liu et al., 2016).
Stability and Toxicity in Water :The stability and toxicity of chlorinated benzophenone-type UV filters in water have been studied, revealing that certain derivatives like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone can form in chlorinated water. These chlorinated derivatives show different levels of stability and toxicity compared to their parent compounds (Zhuang et al., 2013).
Material Science and Polymer Applications
- Polymer Synthesis and Properties :3,5-Dichloro-4'-(thiomethyl)benzophenone has been involved in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization. These polymers exhibit high thermal stability and organosolubility, making them potential materials for advanced applications. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities and proton conductivities (Ghassemi & McGrath, 2004).
特性
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTULXWXLSLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611752 |
Source


|
| Record name | (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-(thiomethyl)benzophenone | |
CAS RN |
197439-14-8 |
Source


|
| Record name | (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

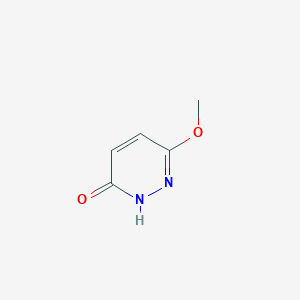
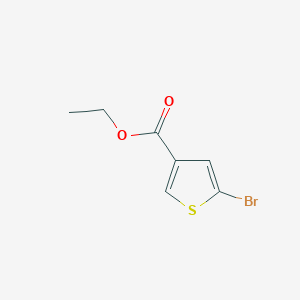

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

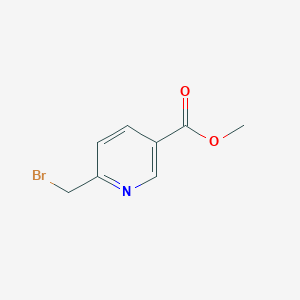
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
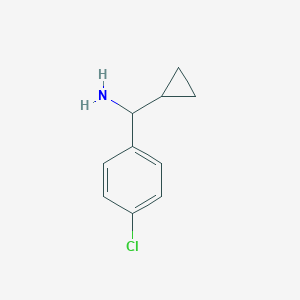
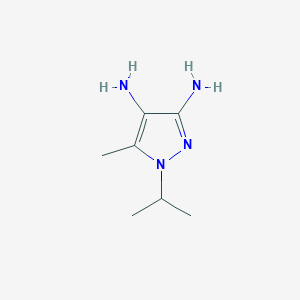
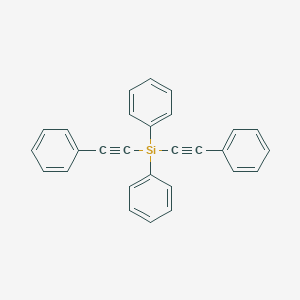
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)